molecular formula C17H22N4O B286455 N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide

N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide

货号: B286455
分子量: 298.4 g/mol
InChI 键: NYLAIKCFWFAAIL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide, also known as AZD5363, is a small molecule inhibitor of the protein kinase B (PKB/Akt) pathway. The PKB pathway is a key signaling pathway that regulates cell growth, survival, and metabolism. Dysregulation of this pathway has been implicated in a variety of diseases, including cancer, diabetes, and cardiovascular disease. AZD5363 has been the focus of much scientific research due to its potential as a therapeutic agent for these diseases.

作用机制

N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide inhibits the PKB pathway by binding to the ATP-binding site of PKB. This prevents the activation of downstream signaling pathways that regulate cell growth, survival, and metabolism. By inhibiting the PKB pathway, this compound can induce cell death in cancer cells and improve insulin sensitivity in diabetes.
Biochemical and physiological effects:
In preclinical models, this compound has been shown to induce apoptosis (cell death) in cancer cells, inhibit tumor growth, and sensitize tumors to chemotherapy. In diabetes, this compound has been shown to improve insulin sensitivity and glucose uptake. In cardiovascular disease, this compound has been shown to reduce atherosclerotic plaque formation and improve cardiac function.

实验室实验的优点和局限性

One advantage of N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide is its specificity for the PKB pathway. This allows for targeted inhibition of this pathway without affecting other signaling pathways. However, one limitation of this compound is its potential toxicity at high doses. Careful dose selection and monitoring is required in preclinical and clinical studies.

未来方向

There are several future directions for the study of N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide. In cancer, further studies are needed to determine the optimal dosing and scheduling of this compound in combination with other therapies. In diabetes, clinical studies are needed to determine the safety and efficacy of this compound in humans. In cardiovascular disease, further studies are needed to determine the long-term effects of this compound on atherosclerotic plaque formation and cardiac function. Additionally, the potential of this compound in other diseases, such as neurodegenerative diseases and autoimmune diseases, should be explored.

合成方法

N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide can be synthesized using a multistep process involving the reaction of various starting materials. The synthesis of this compound has been described in several publications, including a patent application by AstraZeneca.

科学研究应用

N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide has been extensively studied in preclinical models of cancer, diabetes, and cardiovascular disease. In cancer, this compound has shown promise as a single agent and in combination with other therapies. In preclinical models of breast cancer, this compound has been shown to inhibit tumor growth and sensitize tumors to chemotherapy. In prostate cancer, this compound has been shown to inhibit the growth of androgen receptor-positive tumors. In combination with other therapies, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy.
In diabetes, this compound has been shown to improve insulin sensitivity and glucose uptake in preclinical models. In cardiovascular disease, this compound has been shown to reduce atherosclerotic plaque formation and improve cardiac function in preclinical models.

属性

分子式

C17H22N4O

分子量

298.4 g/mol

IUPAC 名称

N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-benzimidazole-4-carboxamide

InChI

InChI=1S/C17H22N4O/c1-21-12-4-2-5-13(21)9-11(8-12)20-17(22)14-6-3-7-15-16(14)19-10-18-15/h3,6-7,10-13H,2,4-5,8-9H2,1H3,(H,18,19)(H,20,22)

InChI 键

NYLAIKCFWFAAIL-UHFFFAOYSA-N

SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=C4C(=CC=C3)NC=N4

规范 SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=C4C(=CC=C3)NC=N4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。